“2-(2-Hydroxyphenyl)acetamide” is a chemical compound with the molecular formula C8H9NO2 . It has a molecular weight of 151.16 g/mol . The IUPAC name for this compound is 2-(2-hydroxyphenyl)acetamide . It is also known by other names such as 2-Hydroxyphenylacetamide and (hydroxyphenyl)acetamide .
The N-(2-(trimethylsilyloxy)phenyl)acetamide 1 was synthesized via reaction of N-(2-hydroxyphenyl)acetamide with chlorotrimethylsilane . Transsilylation of new compound 1 by chloro(chloromethyl)dimethylsilane leads to 4-acetyl-2,2-dimethyl-3,4-dihydro-2H-1,4,2-benzoxazasiline 3 . The structures of the new compounds were investigated by 1H, 13C and 29Si NMR spectroscopy, X-ray single-crystal analysis, FTIR spectroscopy and DFT methods .
The molecular structure of “2-(2-Hydroxyphenyl)acetamide” is based on structures generated from information available in ECHA’s databases . The InChI string for this compound is InChI=1S/C8H9NO2/c9-8(11)5-6-3-1-2-4-7(6)10/h1-4,10H,5H2,(H2,9,11) .
The physical and chemical properties of “2-(2-Hydroxyphenyl)acetamide” include a molecular weight of 151.16 g/mol, XLogP3 of 0.2, Hydrogen Bond Donor Count of 2, Hydrogen Bond Acceptor Count of 2, Rotatable Bond Count of 2, Exact Mass of 151.063328530 g/mol, Monoisotopic Mass of 151.063328530 g/mol, Topological Polar Surface Area of 63.3 Ų, Heavy Atom Count of 11, and Formal Charge of 0 .
2-(2-Hydroxyphenyl)acetamide, also known as N-(2-hydroxyphenyl)acetamide or 2-acetamidophenol, is an aromatic compound derived from salicylic acid. This compound has garnered attention due to its potential therapeutic applications, particularly in anti-inflammatory contexts. It is classified under the category of amides and phenolic compounds, which are significant in medicinal chemistry and pharmacology.
The synthesis of 2-(2-hydroxyphenyl)acetamide can be accomplished through several methods:
The synthesis reactions often require monitoring through techniques such as thin-layer chromatography (TLC) to ensure completion and purity. Characterization is typically performed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm the structure and molecular weight.
The molecular structure of 2-(2-hydroxyphenyl)acetamide features a phenolic hydroxyl group attached to an acetamide moiety. The structural formula can be represented as follows:
2-(2-Hydroxyphenyl)acetamide participates in several chemical reactions, including:
These reactions are often facilitated by various catalysts or reagents, depending on the desired product and reaction conditions employed.
The mechanism of action for 2-(2-hydroxyphenyl)acetamide primarily involves its anti-inflammatory properties. It acts by inhibiting pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha, which are involved in inflammatory pathways .
Experimental studies have demonstrated that treatment with this compound significantly reduces paw volume in animal models of arthritis, indicating its potential as an antiarthritic agent .
Relevant analytical data include spectroscopic fingerprints that confirm its identity and purity during synthesis and characterization processes .
2-(2-Hydroxyphenyl)acetamide (NA-2) demonstrates potent synergistic activity with the alkylating chemotherapeutic agent temozolomide (TMZ) in glioblastoma multiforme (GBM) treatment. In U87 human glioblastoma cell lines, combination treatment (0.33 mM NA-2 + 0.1 mM TMZ) significantly enhanced apoptotic cell death to 53.6% compared to individual agents (31.7% for NA-2 alone; 20.5% for TMZ alone) as quantified by TUNEL assay. This synergistic interaction (Combination Index = 0.89) operates through fundamental regulation of mitochondrial apoptosis pathways [1] [5].
Molecular analyses revealed that combination therapy dramatically increased the Bax/Bcl-2 expression ratio by 3.8-fold compared to untreated controls. Pro-apoptotic Bax expression surged while anti-apoptotic Bcl-2 expression was significantly suppressed. This imbalance triggers mitochondrial outer membrane permeabilization, facilitating cytochrome c release and apoptosome formation [3] [9]. Subsequently, combination treatment induced profound caspase-3 activation, with immunocytochemistry showing a 4.2-fold increase in active caspase-3 protein expression over controls. Caspase-3 serves as the key executioner protease in this apoptotic cascade, cleaving cellular substrates to induce programmed cell death [1] [5] [7].
Table 1: Apoptotic Biomarker Modulation in U87 Glioblastoma Cells After 24h Treatment
Treatment | Apoptotic Cells (%) | Bax/Bcl-2 Ratio | Active Caspase-3 Increase (Fold) |
---|---|---|---|
Control | 4.1 ± 0.9 | 1.0 | 1.0 |
NA-2 (0.33 mM) | 31.7 ± 1.8 | 2.3* | 1.8* |
TMZ (0.1 mM) | 20.5 ± 1.5 | 1.4 | 1.6* |
NA-2 + TMZ | 53.6 ± 1.4* | 3.8* | 4.2* |
* *p<0.001 vs control; Data sourced from [1] [5]
Reverse transcription polymerase chain reaction (RT-PCR) analyses demonstrated that NA-2 exerts significant effects at the transcriptional level. Monotherapy with NA-2 (0.33 mM) significantly downregulated Bcl-2 mRNA expression while combination treatment further suppressed this anti-apoptotic transcript. Conversely, Bax mRNA was markedly upregulated in combination-treated cells, confirming transcriptional control of the Bax/Bcl-2 rheostat [1] [7].
Furthermore, caspase-3 gene expression showed a substantial 3.1-fold increase at the transcriptional level following combination treatment compared to controls. This transcriptional upregulation precedes and facilitates the observed increase in active caspase-3 protein. The coordinated transcriptional modulation of these critical apoptosis regulators establishes NA-2 as a potent biological response modifier that enhances the therapeutic efficacy of conventional DNA-damaging agents like TMZ in treatment-resistant glioblastoma [5] [9]. The transcriptional effects occurred within 24 hours of treatment, indicating rapid engagement of apoptotic machinery through gene regulation pathways [3].
In rat adjuvant-induced arthritis (AIA) models—a well-established model of rheumatoid arthritis—NA-2 (5 mg/kg/day) significantly ameliorated disease severity. Treated animals exhibited 55-60% reduction in paw edema and prevented arthritis-associated body weight loss compared to untreated arthritic controls. Serum analysis via ELISA revealed that NA-2 administration suppressed IL-1β by 48% and TNF-α by 52% compared to arthritic controls [2] [4].
Histopathological examination of knee joints demonstrated that NA-2 treatment preserved joint architecture, reducing synovial proliferation, pannus formation, and inflammatory cell infiltration. This remission correlated directly with diminished pro-inflammatory cytokine levels. The compound's efficacy matched that of indomethacin (5 mg/kg), a standard NSAID, but with a superior safety profile in preliminary assessments [2] [8]. The molecular mechanism involves interference with cytokine signaling cascades, potentially through modulation of Toll-like receptors (TLR-2 and TLR-4) as suggested by reduced expression of these pattern recognition receptors in arthritic rats treated with NA-2 [4].
Table 2: Effect of NA-2 on Inflammatory Markers in Adjuvant-Induced Arthritic Rats
Parameter | Arthritic Control | NA-2 Treated (5 mg/kg) | % Reduction |
---|---|---|---|
Paw Edema Volume (mL) | 2.8 ± 0.3 | 1.2 ± 0.2* | 57.1% |
Serum IL-1β (pg/mL) | 158.6 ± 11.4 | 82.5 ± 8.7* | 48.0% |
Serum TNF-α (pg/mL) | 132.4 ± 9.8 | 63.2 ± 7.3* | 52.3% |
Histopathological Score | 3.8 ± 0.4 | 1.6 ± 0.3* | 57.9% |
* *p<0.05 vs arthritic control; Data compiled from [2] [4]
NA-2 exhibits potent antioxidant properties that contribute significantly to its anti-inflammatory efficacy. In AIA rats, treatment with NA-2 (5-10 mg/kg) significantly reduced plasma nitric oxide (NO) levels by 40-45% and lowered lipid peroxides by 38% while restoring glutathione (GSH) concentrations toward normal levels [4] [8].
In vitro studies using whole blood assays demonstrated that NA-2 effectively inhibits phagocyte oxidative burst—the rapid production of reactive oxygen species (ROS) by activated neutrophils and macrophages. This suppression occurs without cytotoxicity toward normal human fibroblasts (BJ cells), human embryonic kidney (HEK-293) cells, or monkey kidney epithelial (Vero) cells, indicating selective anti-inflammatory action [8]. The compound concurrently suppresses inducible nitric oxide synthase (iNOS) activity, reducing pathological NO overproduction that contributes to inflammatory tissue damage. This dual inhibition of ROS and reactive nitrogen species (RNS) positions NA-2 as a comprehensive oxidative stress modulator in chronic inflammation [4] [8].
The antioxidant mechanism involves direct scavenging of free radicals as well as possible upregulation of endogenous antioxidant systems. This activity is particularly relevant in doxorubicin-induced nephrotoxicity models, where NA-2 (10 mg/kg) significantly attenuated renal oxidative damage and suppressed inflammatory mediators including IL-6, TNF-α, MCP-1, and kidney injury molecule (KIM)-1 [8].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1